3-[(n-Butyloxy)methyl]phenylZinc bromide
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Overview
Description
3-[(n-Butyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions. It is a solution of this compound in THF, a common solvent in organic chemistry. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(n-Butyloxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(n-Butyloxy)methyl]bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in THF, which acts as both a solvent and a stabilizer for the organozinc compound. The general reaction scheme is as follows:
3-[(n-Butyloxy)methyl]bromobenzene+Zn→3-[(n-Butyloxy)methyl]phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the use of high-purity reagents, controlled temperature, and inert atmosphere to prevent oxidation and contamination.
Chemical Reactions Analysis
Types of Reactions
3-[(n-Butyloxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: THF is commonly used due to its ability to stabilize organozinc compounds.
Major Products
The major products formed from reactions involving this compound are typically substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
3-[(n-Butyloxy)methyl]phenylzinc bromide has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of organic materials with specific properties.
Biological Studies: Investigated for its potential in modifying biological molecules for research purposes.
Mechanism of Action
The mechanism of action of 3-[(n-Butyloxy)methyl]phenylzinc bromide involves the transfer of the phenyl group from the zinc atom to a target molecule. This transfer is facilitated by the presence of a catalyst, such as palladium, which activates the zinc compound and allows the phenyl group to form a new bond with the target molecule. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc Bromide: A simpler organozinc compound with similar reactivity.
Benzylzinc Bromide: Another organozinc compound used in similar types of reactions.
tert-Butylzinc Bromide: Used in organic synthesis for forming carbon-carbon bonds.
Uniqueness
3-[(n-Butyloxy)methyl]phenylzinc bromide is unique due to the presence of the n-butyloxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent for specific synthetic applications where other organozinc compounds may not be as effective.
Properties
Molecular Formula |
C11H15BrOZn |
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Molecular Weight |
308.5 g/mol |
IUPAC Name |
bromozinc(1+);butoxymethylbenzene |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h4-5,7-8H,2-3,9-10H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
ZSAFDWXTXMYVII-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOCC1=CC=C[C-]=C1.[Zn+]Br |
Origin of Product |
United States |
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